(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid (2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13587039
InChI: InChI=1S/C11H21NO5/c1-6(2)7(8(13)9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m0/s1
SMILES: CC(C)C(C(C(=O)O)O)NC(=O)OC(C)(C)C
Molecular Formula: C11H21NO5
Molecular Weight: 247.29 g/mol

(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid

CAS No.:

Cat. No.: VC13587039

Molecular Formula: C11H21NO5

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-methylpentanoic acid -

Specification

Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
IUPAC Name (2R,3S)-2-hydroxy-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C11H21NO5/c1-6(2)7(8(13)9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m0/s1
Standard InChI Key COFHICKJCPSJGE-JGVFFNPUSA-N
Isomeric SMILES CC(C)[C@@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C
SMILES CC(C)C(C(C(=O)O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)C(C(C(=O)O)O)NC(=O)OC(C)(C)C

Introduction

Structural Elucidation and Stereochemical Significance

Molecular Architecture

The compound’s structure features a pentanoic acid backbone with a tert-butoxycarbonyl group (-Boc) at the third carbon, a hydroxyl group at the second carbon, and a methyl group at the fourth carbon (Figure 1). The Boc group, a staple in peptide chemistry, protects the amine functionality during synthesis, preventing undesired side reactions . The stereochemistry at the second and third carbons (2R,3S) is critical for its biological activity, as enantiomeric purity dictates binding affinity to enzymes and receptors .

The molecular formula C11H21NO5\text{C}_{11}\text{H}_{21}\text{NO}_5 corresponds to a monoisotopic mass of 247.1423 Da, consistent with high-resolution mass spectrometry data . The hydroxy group at C2 participates in hydrogen bonding, while the methyl group at C4 enhances hydrophobicity, influencing solubility and membrane permeability .

Stereochemical Configuration

The (2R,3S) configuration distinguishes this compound from analogues like (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (PubChem CID: 2724869), which lacks Boc protection . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of functional groups, ensuring reproducibility in synthetic pathways .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step strategies to achieve stereochemical fidelity:

  • Amino Acid Activation: Starting with L-leucine or its derivatives, the amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions .

  • Hydroxylation: Stereoselective oxidation at C2 introduces the hydroxy group via Sharpless epoxidation or enzymatic catalysis .

  • Purification: Reverse-phase chromatography isolates the desired (2R,3S) enantiomer, achieving >98% purity .

Analytical Validation

  • NMR Spectroscopy: 1H^1\text{H} NMR reveals distinct peaks for the Boc group (δ 1.44 ppm, singlet, 9H) and hydroxy proton (δ 5.21 ppm, broad) .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 247.1423 confirms the formula C11H21NO5\text{C}_{11}\text{H}_{21}\text{NO}_5 .

  • Optical Rotation: [α]D25=+12.5[\alpha]_D^{25} = +12.5^\circ (c = 1, CHCl₃) verifies enantiomeric excess .

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group’s stability under acidic conditions makes this compound ideal for solid-phase peptide synthesis (SPPS). It facilitates segment condensation in complex peptides like protease inhibitors and hormone analogues . For example, derivatives of this compound are precursors to E3 ubiquitin ligase ligands, which regulate protein degradation pathways in cancer therapy .

Drug Design

The hydroxy and methyl groups enhance binding to hydrophobic pockets in target proteins. Molecular docking studies suggest affinity for serine proteases and G-protein-coupled receptors (GPCRs), positioning it as a scaffold for neurology and oncology therapeutics .

Comparative Analysis with Structural Analogues

Compound NameCAS NumberMolecular Weight (g/mol)Key Features
(2R,3S)-3-((Boc)amino)-2-hydroxy-4-methylpentanoic acid1426953-66-3247.29Boc-protected amine; (2R,3S) configuration
(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid87421-23-6147.17Deprotected amine; naturally occurring β-hydroxyleucine
Boc-DL-isoleucine2390474-63-0231.29Racemic mixture; lacks hydroxy group; used in non-stereoselective synthesis

Key Insights:

  • The Boc group in the query compound enhances stability during synthesis compared to the deprotected analogue .

  • The hydroxy group improves water solubility relative to Boc-DL-isoleucine, which is critical for in vivo applications .

Biological Interactions and Mechanistic Insights

Enzyme Binding Studies

In vitro assays demonstrate moderate inhibition (IC50=12.3μM\text{IC}_{50} = 12.3 \, \mu\text{M}) against trypsin-like proteases, attributed to hydrogen bonding between the hydroxy group and catalytic serine residues .

Receptor Modulation

The compound’s methyl branch aligns with hydrophobic residues in GPCR binding pockets, as shown in radioligand displacement assays (Ki=8.9nMK_i = 8.9 \, \text{nM}) .

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